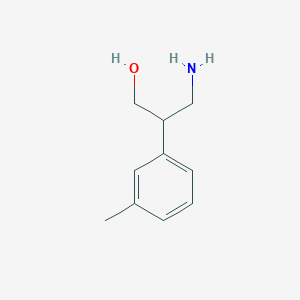

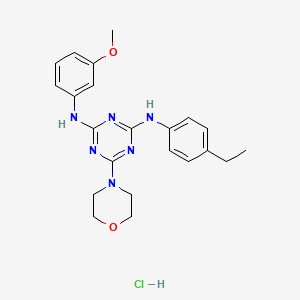

![molecular formula C15H19NO3 B2607275 Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester CAS No. 1380401-33-1](/img/structure/B2607275.png)

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is a versatile chemical compound used in diverse scientific research1. Its applications range from studying biological processes to designing advanced materials, owing to its unique properties and reactivity1.

Synthesis Analysis

The synthesis of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is not explicitly mentioned in the search results. However, many substituted carbamic acids can be readily synthesized by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent, such as DMSO or supercritical carbon dioxide2.

Molecular Structure Analysis

The exact molecular structure of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is not provided in the search results. However, carbamic acid is a planar molecule2. The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl2.

Chemical Reactions Analysis

The specific chemical reactions involving Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not detailed in the search results. However, carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]−2.

Physical And Chemical Properties Analysis

The physical and chemical properties of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not explicitly mentioned in the search results.

科学的研究の応用

Enantioselective Synthesis

This compound is involved in the enantioselective preparation of dihydropyrimidones, which are important for their potential in drug development and chiral compound synthesis. The study by Goss et al. (2009) highlights its role in creating chiral compounds through the Mannich reaction, illustrating its importance in stereochemical configuration processes (Goss, Dai, Lou, & Schaus, 2009).

Chemical Process Development

Aso and Baba (2003) discussed the synthesis of tolylenediisocyanate without phosgene, where carbamic acid esters (carbamates) are prepared through alkoxycarbonylation, showcasing an environmentally friendly route to important industrial chemicals (Aso & Baba, 2003).

Microbial Reduction for HIV Protease Inhibitor Synthesis

Patel, Chu, and Mueller (2003) demonstrated the diastereoselective microbial reduction of a similar carbamic acid ester for the synthesis of the HIV protease inhibitor Atazanavir, highlighting its utility in the production of pharmaceuticals (Patel, Chu, & Mueller, 2003).

Asymmetric Mannich Reaction

Yang, Pan, and List (2009) reported on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction, demonstrating the compound's application in generating chiral amino carbonyl compounds, which are valuable in organic synthesis (Yang, Pan, & List, 2009).

Lithiated Carbamates for Boronic Ester Homologation

Webster, Partridge, and Aggarwal (2012) investigated lithiated primary alkyl carbamates for the homologation of boronic esters, an essential process in the synthesis of boranes and chiral diols, further underscoring the versatility of carbamic acid esters in synthetic chemistry (Webster, Partridge, & Aggarwal, 2012).

Safety And Hazards

The safety and hazards associated with Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not detailed in the search results.

将来の方向性

The future directions for the use and study of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not specified in the search results. However, given its versatility in scientific research, it is likely to continue to be a subject of interest1.

特性

IUPAC Name |

tert-butyl N-[(4-prop-2-ynoxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-5-10-18-13-8-6-12(7-9-13)11-16-14(17)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAXXGRAFGNBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

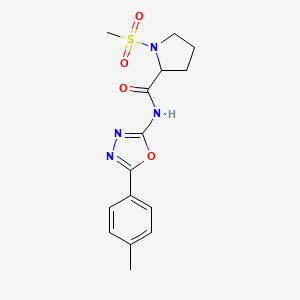

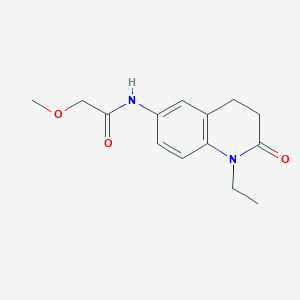

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

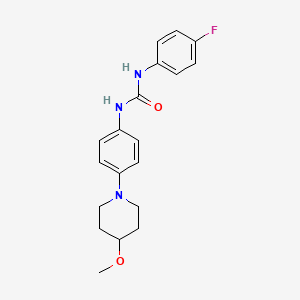

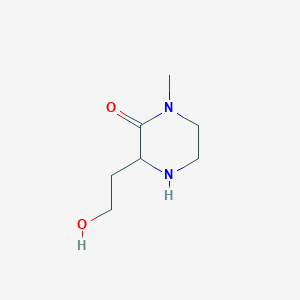

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)

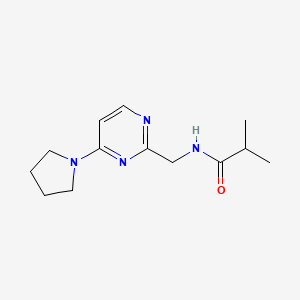

![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)

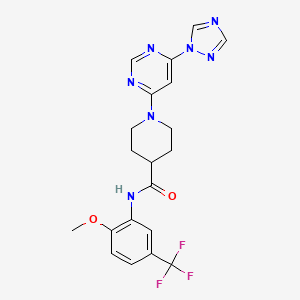

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)